Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate
Description
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-18-12(15)11(7-8-19-2)14-20(16,17)10-5-3-9(13)4-6-10/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDUESJTQMCLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205748 | |
| Record name | Methionine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396966-21-4 | |
| Record name | Methionine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396966-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.
Addition of the Methylsulfanyl Group: The intermediate is then reacted with a methylsulfanyl compound under controlled conditions to introduce the methylsulfanyl group.
Esterification: The final step involves the esterification of the intermediate with methanol to form the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfone.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced sulfonyl compounds.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate can be compared with similar compounds such as:
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate: Similar structure but with a fluorine atom instead of chlorine.
Biological Activity
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate, with the chemical formula C12H16ClNO4S2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl group, a chlorophenyl moiety, and a methylsulfanyl group, which contribute to its diverse biological effects. Research into its biological activity has revealed promising applications in areas such as antimicrobial, anti-inflammatory, and anticancer therapies.
Overview of Structure
The structure of this compound can be described as follows:
- Molecular Formula : C12H16ClNO4S2
- CAS Number : 1396966-21-4
- IUPAC Name : this compound
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of Chlorophenyl Sulfonyl Intermediate : Reaction of 4-chlorobenzenesulfonyl chloride with an amine.
- Addition of Methylsulfanyl Group : The intermediate reacts with a methylsulfanyl compound.
- Esterification : Final step involves esterification with methanol to yield the desired product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves:
- Caspase Activation : Induction of apoptosis through caspase pathways.
- Cell Cycle Arrest : Compounds increase the percentage of cells in the sub-G1 phase, indicating cell death .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Notably, it has shown effectiveness as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases .
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induces apoptosis via caspase activation | |
| Enzyme Inhibition | Acetylcholinesterase inhibition |
Case Study 1: Anticancer Evaluation
A study focused on the anticancer effects of related sulfonamide compounds reported that specific derivatives showed IC50 values as low as 6–7 µM against HeLa cells, indicating strong cytotoxicity while demonstrating significantly lower toxicity against non-tumor cells (IC50 around 18–20 µM) .
Case Study 2: Enzyme Inhibition Profile
Another study evaluated a series of compounds for their enzyme inhibitory activity, finding that several derivatives exhibited IC50 values below 3 µM against urease and acetylcholinesterase, showcasing their potential therapeutic applications in managing conditions like Alzheimer's disease and urinary tract infections .
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for various metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.
- Signal Transduction Interference : The compound can affect signaling pathways within cells, leading to altered physiological effects.
Q & A
Basic: What are the key considerations for synthesizing Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate in high purity?
Methodological Answer:
- Reaction Conditions : Use dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance reactant solubility and control reaction kinetics. Maintain temperatures between 0–25°C to avoid side reactions .
- Purification : Employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) or TLC analysis .
- Key Reagents : 4-Chlorobenzenesulfonyl chloride and methylthiol-containing precursors should be freshly distilled to minimize hydrolysis. Triethylamine is recommended as a base to neutralize HCl byproducts .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the absolute stereochemistry (e.g., (2S)-configuration) and hydrogen-bonding networks. Use Cu-Kα radiation (λ = 1.54184 Å) and refine data with SHELXL, achieving R-factors <0.05 .
- NMR Spectroscopy : Assign peaks using ¹H (500 MHz) and ¹³C (125 MHz) NMR in deuterated DMSO or CDCl₃. Key signals include δ ~2.1 ppm (methylsulfanyl CH₃) and δ ~7.8 ppm (aromatic protons) .
- FT-IR : Confirm functional groups via stretches at ~1350 cm⁻¹ (sulfonamide S=O) and ~1730 cm⁻¹ (ester C=O) .
Advanced: How can molecular docking studies be applied to predict the biological activity of this sulfonamide derivative?
Methodological Answer:
- Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase). Retrieve protein structures from PDB (e.g., 1XDZ for COX-2) .
- Software Setup : Use AutoDock Vina or Schrödinger Suite. Parameterize the ligand with GAFF force fields and optimize charges via AM1-BCC. Perform blind docking across the entire protein surface .
- Validation : Compare docking scores (ΔG) with known inhibitors. Validate poses using MD simulations (GROMACS) to assess binding stability over 50–100 ns .
Advanced: What strategies are recommended for resolving contradictions in enzymatic inhibition data obtained with this compound?
Methodological Answer:
- Assay Reproducibility : Standardize assay conditions (pH 7.4, 37°C) and enzyme concentrations. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Compound Integrity : Verify purity via LC-MS and check for hydrolytic degradation (e.g., ester → carboxylic acid) under assay conditions .
- Structural Analogues : Test derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Basic: What are the recommended storage conditions and handling precautions for this compound to ensure stability?
Methodological Answer:
- Storage : Store at –20°C in airtight, amber vials under argon to prevent oxidation of the methylsulfanyl group. Desiccate to avoid hydrolysis .
- Handling : Use gloves and fume hoods. Avoid contact with strong acids/bases, which may cleave the sulfonamide or ester groups .
- Solubility : Prepare stock solutions in DMSO (50 mM) and dilute in buffer immediately before use to prevent precipitation .
Advanced: How can the synthetic yield of this compound be optimized through reaction condition modifications?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (0–30°C), solvent (DCM vs. DMF), and stoichiometry (1:1 to 1:1.2 sulfonyl chloride:amine) using a factorial design. Optimize for yield via response surface methodology .
- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonamide formation in biphasic systems .
- Microwave Assistance : Reduce reaction time (30 mins vs. 24 hrs) and improve regioselectivity using microwave irradiation at 80°C .
Basic: What role do the sulfonamide and methylsulfanyl functional groups play in the compound's reactivity?
Methodological Answer:
- Sulfonamide : Acts as a hydrogen-bond donor/acceptor, enabling competitive inhibition of enzymes (e.g., binding to Zn²⁺ in carbonic anhydrase). The 4-chlorophenyl group enhances hydrophobic interactions .
- Methylsulfanyl : Increases lipophilicity (logP ~2.5), improving membrane permeability. The thioether can undergo oxidation to sulfoxide/sulfone derivatives, altering bioactivity .
Advanced: What in silico methods are suitable for predicting the metabolic pathways of this compound?
Methodological Answer:
- Metabolism Prediction : Use ADMET Predictor or MetaSite to identify likely Phase I (oxidation at methylsulfanyl) and Phase II (glucuronidation of ester) metabolites .
- CYP450 Docking : Simulate interactions with CYP3A4/2C9 isoforms using induced-fit docking (IFD) to predict dominant metabolic routes .
- Toxicity Screening : Apply ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., sulfonamide hypersensitivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
